molecular formula C6H7N3O2 B1451691 2,3-Diaminopyridine-4-carboxylic acid CAS No. 1082930-45-7

2,3-Diaminopyridine-4-carboxylic acid

Cat. No.: B1451691
CAS No.: 1082930-45-7
M. Wt: 153.14 g/mol
InChI Key: QTYLIRSPCVNTOI-UHFFFAOYSA-N
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Description

2,3-Diaminopyridine-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of two amino groups (-NH2) at the 2nd and 3rd positions and a carboxylic acid group (-COOH) at the 4th position of the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyridine derivatives as starting materials.

  • Nitration: The pyridine ring is nitrated to introduce nitro groups (-NO2) at the desired positions.

  • Reduction: The nitro groups are then reduced to amino groups (-NH2) using reducing agents such as hydrogen in the presence of a catalyst or other reducing agents like iron or tin.

  • Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using reagents like carbon dioxide under specific conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes, ensuring high purity and yield. The process is optimized to minimize waste and environmental impact, often employing continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.

  • Reduction: The nitro groups can be reduced to amino groups, as mentioned earlier.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like iron (Fe) and tin (Sn) in acidic conditions are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitro compounds.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

2,3-Diaminopyridine-4-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3,4-Diaminopyridine: Similar structure but with different positions of amino groups.

  • 2,6-Diaminopyridine: Different positions of amino groups on the pyridine ring.

  • 4-Aminopyridine-3-carboxylic acid: Different positions of amino and carboxylic acid groups.

Uniqueness: 2,3-Diaminopyridine-4-carboxylic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its distinct structure allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

2,3-diaminopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYLIRSPCVNTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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